molecular formula C13H8BrNS B11836369 2-Bromo-4-(naphthalen-2-yl)thiazole

2-Bromo-4-(naphthalen-2-yl)thiazole

Cat. No.: B11836369
M. Wt: 290.18 g/mol
InChI Key: WHHZILMAFPFJHO-UHFFFAOYSA-N
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Description

2-Bromo-4-(naphthalen-2-yl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 2-position and a naphthalene group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(naphthalen-2-yl)thiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction involves the condensation of α-haloketones with thioamides . For this specific compound, 2-bromoacetophenone and 2-naphthylthioamide can be used as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol, under reflux conditions .

Industrial Production Methods: Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(naphthalen-2-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, inhibiting their activity by binding to the active site. The naphthalene group enhances the compound’s hydrophobic interactions, improving its binding affinity . Pathways involved include inhibition of bacterial enzymes and disruption of cellular processes in cancer cells .

Comparison with Similar Compounds

  • 2-Amino-4-(naphthalen-2-yl)thiazole
  • 2-Chloro-4-(naphthalen-2-yl)thiazole
  • 2-Methyl-4-(naphthalen-2-yl)thiazole

Comparison: 2-Bromo-4-(naphthalen-2-yl)thiazole is unique due to the presence of the bromine atom, which can be easily substituted, making it a versatile intermediate in organic synthesis. Compared to its analogs, the bromine derivative often exhibits higher reactivity in substitution reactions .

Properties

Molecular Formula

C13H8BrNS

Molecular Weight

290.18 g/mol

IUPAC Name

2-bromo-4-naphthalen-2-yl-1,3-thiazole

InChI

InChI=1S/C13H8BrNS/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H

InChI Key

WHHZILMAFPFJHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)Br

Origin of Product

United States

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